(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine (R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200040
InChI: InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m1../s1
SMILES:
Molecular Formula: C44H48FeO2P2
Molecular Weight: 726.6 g/mol

(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine

CAS No.:

Cat. No.: VC16200040

Molecular Formula: C44H48FeO2P2

Molecular Weight: 726.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine -

Specification

Molecular Formula C44H48FeO2P2
Molecular Weight 726.6 g/mol
Standard InChI InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m1../s1
Standard InChI Key WONLWQAKBNPXTQ-OGLGXUNJSA-N
Isomeric SMILES CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a ferrocene core—a sandwich complex of iron(II) between two cyclopentadienyl rings—modified with two distinct phosphine ligands. The (R) configuration at the ethyl group and (SP) stereochemistry at the ferrocenyl-phosphine junction create a chiral environment critical for enantioselective applications . The phosphine substituents include:

  • A bis(4-methoxy-3,5-dimethylphenyl)phosphino group on one cyclopentadienyl ring

  • A bis(2-methylphenyl)phosphino group on the adjacent ethyl-linked position

This arrangement generates significant steric bulk while maintaining electronic tunability through methoxy and methyl substituents.

Physicochemical Properties

Key chemical identifiers and physical parameters are summarized below:

PropertyValueSource
CAS Number849924-49-8
Molecular FormulaC44H48FeO2P2\text{C}_{44}\text{H}_{48}\text{FeO}_2\text{P}_2
Molecular Weight728.66 g/mol
Phosphine CoordinationMonodentate
Stereochemistry(R,SP)-configuration

The methoxy groups at the 4-position of the aryl rings enhance electron-donating capacity, while the 3,5-dimethyl substituents contribute steric protection to the phosphorus center .

Synthetic Methodology

Hydrophosphination Strategy

Synthesis typically proceeds via palladacycle-catalyzed hydrophosphination, a method validated for analogous ferrocenyl-phosphines . The general pathway involves:

  • Michael Addition: A ferrocenyl chalcone undergoes nucleophilic attack by a primary phosphine (HPAr₂) at the α,β-unsaturated ketone position.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis induce the desired (R,SP)-configuration .

  • Ligand Diversification: Sequential phosphorylation introduces the bis(4-methoxy-3,5-dimethylphenyl) and bis(2-methylphenyl) groups .

Critical to the process is the stabilization of the tertiary phosphine intermediates through oxide or sulfide protection before final deprotection .

Electronic and Steric Properties

Tolman Electronic Parameters

Infrared spectroscopy of nickel carbonyl complexes (Ni(CO)3L\text{Ni(CO)}_3\text{L}) provides insights into the electronic effects of the phosphine ligands. For ferrocenyl-phosphines:

  • The ferrocenyl group exhibits an electronic parameter (χi\chi_i) of 2.2, comparable to primary alkyl groups .

  • The 4-methoxy substituent further enhances electron donation, yielding a Tolman Electronic Parameter (TEP) between 2064–2066 cm⁻¹—slightly more donating than triphenylphosphine (TEP = 2068.9 cm⁻¹) .

Steric Characterization

Cone angle calculations from X-ray data reveal:

  • Bis(4-methoxy-3,5-dimethylphenyl)phosphino: ~170° cone angle

  • Bis(2-methylphenyl)phosphino: ~145° cone angle

The combined steric profile creates a %Vbur value exceeding 45%, positioning this ligand as a highly bulky, chelating agent .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator